methyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate
Description
Methyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate is an organic compound with the molecular formula C16H10N2O6 It is a derivative of benzoic acid and contains a nitro group and a dioxoisoindole moiety
Properties
IUPAC Name |
methyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-24-16(21)9-4-2-5-10(8-9)17-14(19)11-6-3-7-12(18(22)23)13(11)15(17)20/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUIAYXGWVAWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate typically involves the reaction of 3-nitrophthalic anhydride with methyl 3-aminobenzoate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: Methyl 3-(4-amino-1,3-dioxoisoindol-2-yl)benzoate.
Substitution: 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid.
Oxidation: Corresponding quinones or other oxidized derivatives.
Scientific Research Applications
Methyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The dioxoisoindole moiety can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Methyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 3-(4-amino-1,3-dioxoisoindol-2-yl)benzoate: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid: This compound has a carboxylic acid group instead of an ester group, affecting its solubility and reactivity.
This compound derivatives: Various derivatives with different substituents on the benzoate or isoindole moieties can exhibit unique properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
